molecular formula C24H23NO B594084 [1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone CAS No. 1869954-38-0

[1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone

Cat. No.: B594084
CAS No.: 1869954-38-0
M. Wt: 341.4 g/mol
InChI Key: VAWLMOLQJCGJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer is a synthetic cannabinoid. It is a derivative of JWH 018, a compound known for its potent activation of the central cannabinoid receptor 1 and peripheral cannabinoid receptor 2. This compound is structurally distinct from JWH 018 by having the naphthyl group attached at the 2’ position and a 2,2-dimethylpropyl chain instead of a pentyl chain .

Mechanism of Action

Target of Action

The primary targets of JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer are the central CB1 and peripheral CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer is a synthetic cannabinoid that potently activates the CB1 and CB2 receptors . The compound’s interaction with these receptors mimics the effects of naturally occurring cannabinoids, such as anandamide and 2-arachidonoylglycerol.

Biochemical Pathways

Upon activation of the CB1 and CB2 receptors, JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer triggers various downstream effects. These include the inhibition of adenylate cyclase activity, modulation of ion channels, and activation of mitogen-activated protein kinases

Result of Action

The activation of CB1 and CB2 receptors by JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer can lead to a variety of molecular and cellular effects. These may include changes in cell signaling, neurotransmitter release, and neuronal excitability . The specific effects can vary depending on the tissue and cell type, as well as the physiological context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer involves several steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Naphthyl Group: The naphthyl group is introduced via a Friedel-Crafts acylation reaction, where the indole core reacts with 2-naphthoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the 2,2-Dimethylpropyl Chain: The final step involves the alkylation of the indole nitrogen with 2,2-dimethylpropyl bromide under basic conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic and toxicological studies.

    Biology: The compound is studied for its interaction with cannabinoid receptors, providing insights into the endocannabinoid system.

    Medicine: Research is conducted to understand its potential therapeutic effects and adverse effects, particularly in relation to its psychoactive properties.

    Industry: It is used in the development of new synthetic cannabinoids and related compounds for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer is unique due to its specific structural modifications, which may result in different binding affinities and activities at cannabinoid receptors compared to its analogs.

Properties

IUPAC Name

[1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c1-24(2,3)16-25-15-21(20-10-6-7-11-22(20)25)23(26)19-13-12-17-8-4-5-9-18(17)14-19/h4-15H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWLMOLQJCGJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017301
Record name JWH-018 2'-Naphthyl-N-(2,2-dimethylpropyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1869954-38-0
Record name JWH-018 2'-Naphthyl-N-(2,2-dimethylpropyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.